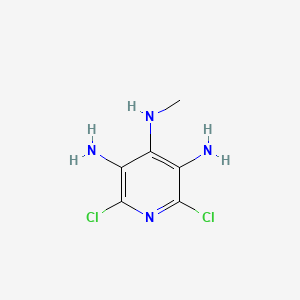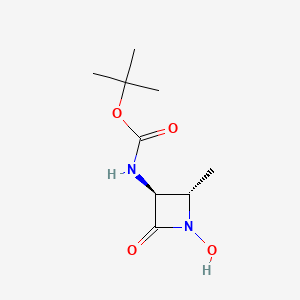![molecular formula C14H11ClINO B3155601 N-[(3-chlorophenyl)methyl]-3-iodobenzamide CAS No. 805270-44-4](/img/structure/B3155601.png)
N-[(3-chlorophenyl)methyl]-3-iodobenzamide
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-3-iodobenzamide (N-CMPI) is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. N-CMPI is a derivative of benzamide and is composed of a benzene ring with two attached side chains, one of which contains an iodine atom. N-CMPI has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further scientific research.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Galodif was initially developed as an anticonvulsant drug at the Kizhner Research Center, Tomsk Polytechnic University. Its pronounced anticonvulsant activity makes it a potential candidate for managing seizures and related neurological disorders .
Anti-Alcohol Effect
In addition to its anticonvulsant properties, galodif has demonstrated an anti-alcohol effect. This suggests its potential use in treating alcohol dependence or mitigating alcohol withdrawal symptoms .
Enhanced Bioavailability
Unlike galodif, which is almost insoluble in water, a synthesized ureide derivative of galodif is soluble in aqueous media. This improved solubility could enhance its bioavailability, allowing for more effective drug delivery .
Liquid Drug Dosage Form
The water-soluble ureide form of galodif holds promise as a liquid drug dosage form. Liquid formulations often offer advantages in terms of ease of administration, rapid absorption, and patient compliance .
Prodrug Potential
Ureides, due to their reversible acylation reaction, can act as prodrugs. By converting to the active compound in vivo, they may provide a prolonged therapeutic effect. Investigating galodif ureide as a prodrug could be valuable .
Functionalization with Succinic Acid
Succinic acid, which exhibits low toxicity and biological activity, was used to functionalize galodif via N-acylation. This modification could potentially enhance the anticonvulsant activity of galodif .
Keep in mind that further research and clinical studies are necessary to fully explore these applications. Galodif derivatives, including the synthesized ureide, offer exciting avenues for drug development and therapeutic interventions . If you’d like more information on any specific aspect, feel free to ask! 😊
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c15-12-5-1-3-10(7-12)9-17-14(18)11-4-2-6-13(16)8-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIPUAUBAUTXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)
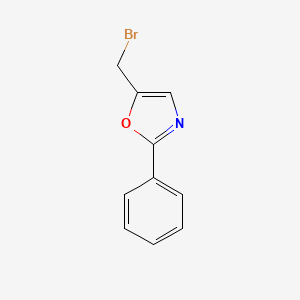
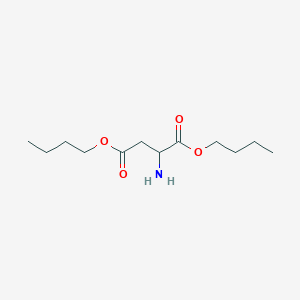

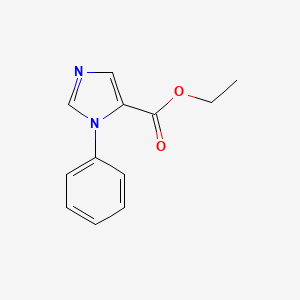


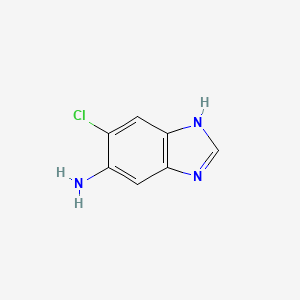


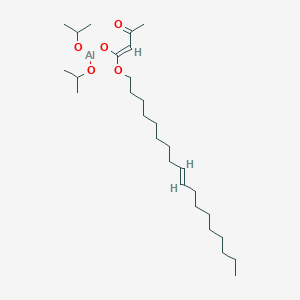
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
